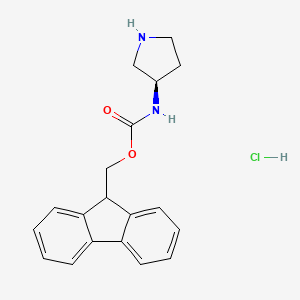

(R)-3-(Fmoc-amino)pyrrolidine HCl

Description

BenchChem offers high-quality (R)-3-(Fmoc-amino)pyrrolidine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Fmoc-amino)pyrrolidine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJZPPSRUIFDDD-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (R)-3-(Fmoc-amino)pyrrolidine HCl

An In-Depth Technical Guide to (R)-3-(Fmoc-amino)pyrrolidine HCl: Properties, Applications, and Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-3-(Fmoc-amino)pyrrolidine hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document delves into the core chemical properties, analytical characterization, and critical applications of this reagent, with a focus on the causal reasoning behind its use and associated experimental protocols.

Introduction: The Strategic Importance of a Constrained Scaffold

(R)-3-(Fmoc-amino)pyrrolidine HCl is a specialized amino acid analogue that has gained significant traction in peptide synthesis and the broader field of medicinal chemistry.[1] Its value lies not merely in its function as a chain elongator but in the unique structural motif it introduces. The pyrrolidine ring imparts a rigid conformational constraint on the peptide backbone.[2] This pre-organization of the molecular architecture can lead to significant enhancements in biological activity by locking the molecule into a bioactive conformation, thereby increasing receptor affinity and selectivity.[2]

Furthermore, the incorporation of this non-natural scaffold provides steric hindrance against enzymatic degradation, enhancing the metabolic stability and in-vivo half-life of peptide-based therapeutics.[2] This guide will explore the fundamental properties of this compound, detail methods for its characterization, and provide validated protocols for its primary application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical and Structural Properties

The foundational characteristics of (R)-3-(Fmoc-amino)pyrrolidine HCl are summarized below. Understanding these properties is crucial for its proper handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (9H-fluoren-9-yl)methyl (R)-pyrrolidin-3-ylcarbamate hydrochloride | [3] |

| CAS Number | 1217698-49-1 | [3] |

| Molecular Formula | C₁₉H₂₁ClN₂O₂ | [3][4] |

| Molecular Weight | 344.84 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Purity | Typically ≥95% (HPLC) | [3][4] |

| SMILES | O=C(N[C@@H]1CCNC1)OCC1C2=CC=CC=C2C2=CC=CC=C21.[H]Cl | [3] |

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from its application in SPPS indicates solubility in common polar aprotic solvents used in the field.

-

N,N-Dimethylformamide (DMF): Readily soluble, making it the solvent of choice for both deprotection and coupling steps.

-

Dichloromethane (DCM): Soluble, often used for washing steps in SPPS.

-

Acetonitrile (ACN): Soluble.[7]

-

Water: The hydrochloride salt form confers some aqueous solubility, though it is primarily used in organic media for synthesis.

Stability and Storage

Proper storage is critical to maintain the integrity of the reagent.

-

Stability: The compound is stable under standard ambient conditions.[8] The primary liability is the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is highly sensitive to basic conditions, particularly secondary amines.[9] It is stable towards acidic conditions, providing orthogonality with Boc and other acid-labile protecting groups.[7][9] It should be protected from strong oxidizing agents.[10]

-

Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place. While some suppliers suggest ambient storage, refrigeration (2-8°C) or freezing (≤ -10°C) is preferable to minimize any potential degradation over time.[6][11]

Analytical and Spectroscopic Characterization

Validation of the material's identity and purity is a prerequisite for its use in synthesis. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural confirmation. Based on the molecule's structure, the following proton (¹H) and carbon (¹³C) NMR signals are anticipated (in a solvent like DMSO-d₆).

Expected ¹H NMR Signals:

-

Aromatic Protons (Fmoc group): ~7.2-7.9 ppm (8H, multiplet).

-

Pyrrolidine Ring Protons: A series of complex multiplets between ~2.8-3.5 ppm.

-

Fmoc CH and CH₂ Protons: Signals around ~4.2-4.4 ppm.

-

NH and NH₂⁺ Protons: Broad signals that may be solvent-exchangeable.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (Carbamate): ~155-157 ppm.

-

Aromatic Carbons (Fmoc group): ~120-145 ppm.

-

Fmoc CH and CH₂ Carbons: ~47 and ~66 ppm.

-

Pyrrolidine Ring Carbons: Signals in the aliphatic region, typically ~30-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

N-H Stretch: A broad band around 3300-3400 cm⁻¹ is expected for the amine hydrochloride and the carbamate N-H.[12]

-

C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).[12]

-

C=O Stretch (Carbamate): A strong, characteristic absorption band around 1680-1720 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the free base at m/z 309.16.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary utility of (R)-3-(Fmoc-amino)pyrrolidine HCl is as a building block in Fmoc-based SPPS.[1] It is used to introduce a conformationally restricted, non-coded residue into a growing peptide chain.

Fmoc Group Deprotection

The first step in incorporating the building block is the removal of the N-terminal Fmoc group from the resin-bound peptide. This is achieved through a base-catalyzed β-elimination mechanism.

Causality of Reagent Choice: A secondary amine, typically piperidine, is used because it is a strong enough base to abstract the acidic proton on the fluorene ring, yet it is not so strong as to cause significant side reactions on the peptide backbone.[13] It also acts as an efficient scavenger for the resulting dibenzofulvene (DBF) byproduct, preventing it from re-reacting with the newly liberated amine.[9][13]

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocol: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged.

-

Reaction: Agitate the mixture at room temperature for 5-10 minutes.[14] For sequences prone to aggregation, a second treatment may be necessary.

-

Reagent Removal: Drain the piperidine solution.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[14] The resin is now ready for the coupling step.

Peptide Coupling Reaction

Once the Fmoc group is removed from the (R)-3-amino-pyrrolidine moiety on the resin, the now-free secondary amine is ready to be acylated by the next activated Fmoc-amino acid.

Causality of Reagent Choice: The secondary amine of the deprotected pyrrolidine is less nucleophilic and more sterically hindered than a primary amine. Consequently, standard coupling reagents like DCC/HOBt may lead to slow or incomplete reactions.[9] More potent uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are recommended to ensure high coupling efficiency.[2][9][15] These reagents rapidly form highly reactive acyl-uronium esters that readily acylate the sterically hindered amine.

Caption: Workflow for HATU-mediated peptide coupling.

Experimental Protocol: HATU-Mediated Coupling

-

Prepare Amino Acid Solution: In a separate vial, dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and a hindered base such as Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Pre-activation: Allow the solution to stand for 5-15 minutes at room temperature to pre-form the active ester.[9][15]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin from the previous step.

-

Reaction: Agitate the mixture at room temperature for 1-4 hours. Reaction completion can be monitored using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine but can be adapted).

-

Reagent Removal: Drain the coupling solution from the reaction vessel.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Safety and Handling

As with any chemical reagent, appropriate safety precautions must be observed.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4]

Conclusion

(R)-3-(Fmoc-amino)pyrrolidine HCl is a high-value, strategic building block for modern drug discovery and peptide science. Its ability to introduce conformational rigidity is a key tool for enhancing the pharmacokinetic and pharmacodynamic profiles of synthetic peptides. A thorough understanding of its chemical properties, reactivity, and the rationale behind the specific protocols for its use—particularly the necessity of potent coupling reagents—is essential for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively leverage this unique scaffold in their synthetic endeavors.

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Methods for Removing the Fmoc Group. Springer. [Link]

-

3-Aminopyrrolidine. PubChem. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Supporting information. Royal Society of Chemistry. [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

-

Pyrrolidine, n-methyl-, hydrochloride. NIST WebBook. [Link]

-

(R)-3-CBZ-AMINO PYRROLIDINE-HCL. Chemsrc. [Link]

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-3-(Fmoc-amino)pyrrolidine hydrochloride 95% | CAS: 1217698-49-1 | AChemBlock [achemblock.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. 3-(Boc-amino)pyrrolidine 95 99724-19-3 [sigmaaldrich.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: (R)-3-(Fmoc-amino)pyrrolidine HCl in Advanced Peptide Synthesis and Drug Discovery

Executive Summary

In the landscape of modern drug discovery, conformationally constrained chiral building blocks are paramount for developing high-affinity therapeutics. (R)-3-(Fmoc-amino)pyrrolidine hydrochloride (CAS: 1217698-49-1) serves as a highly versatile, bifunctional scaffold widely utilized in the synthesis of peptidomimetics, PROTAC linkers, and targeted enzyme inhibitors[1].

This technical whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Analysis

Accurate characterization of the building block is the first step in ensuring reproducible synthetic workflows. The hydrochloride salt form enhances the stability and shelf-life of the secondary pyrrolidine amine, while the Fmoc group protects the primary amine at the 3-position.

| Property | Specification |

| Product Name | (R)-3-(Fmoc-amino)pyrrolidine hydrochloride |

| CAS Number | 1217698-49-1 |

| Molecular Formula | C₁₉H₂₁ClN₂O₂ |

| Formula Weight (FW) | 344.84 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | (9H-fluoren-9-yl)methyl (R)-pyrrolidin-3-ylcarbamate hydrochloride |

Mechanistic Role in Drug Discovery (E-E-A-T Rationale)

As a Senior Application Scientist, it is critical to understand why this specific molecule is chosen over linear alternatives. The causality behind its selection rests on two pillars:

A. Stereochemical Precision and Conformational Rigidity

Biological targets (e.g., enzymes, receptors) are inherently chiral. The use of the strict (R)-enantiomer ensures that the resulting drug molecule exhibits precise spatial orientation, which is a prerequisite for optimal drug-receptor interactions[]. Furthermore, the rigid five-membered pyrrolidine ring restricts the conformational freedom of the molecule[3]. By locking the pharmacophore into a specific bioactive conformation, researchers can significantly enhance binding affinity and reduce entropic penalties upon target engagement.

B. Orthogonal Protection Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS. Fmoc is base-labile, meaning it can be removed under mild basic conditions without disturbing acid-labile protecting groups (such as Boc or tBu) present on other amino acid side chains[4]. This orthogonality prevents premature chain cleavage and side-reactions during complex syntheses.

Experimental Workflows: Integration into Fmoc-SPPS

When incorporating (R)-3-(Fmoc-amino)pyrrolidine HCl into a growing peptide chain, the synthetic strategy must account for its dual-amine nature. The pyrrolidine ring nitrogen (position 1) is a secondary amine supplied as an HCl salt, while the primary amine at position 3 is Fmoc-protected.

The following protocol is designed as a self-validating system , ensuring that each chemical transformation is empirically verified before proceeding to the next step.

Phase 1: Neutralization and Amide Coupling

Causality: Because the pyrrolidine nitrogen is protonated (HCl salt), it is non-nucleophilic. An excess of a non-nucleophilic tertiary base must be added to neutralize the salt and liberate the free amine for coupling.

-

Activation: Dissolve the resin-bound carboxylic acid precursor (or incoming Fmoc-amino acid) in N,N-Dimethylformamide (DMF). Add 3-5 equivalents of HBTU to activate the carboxyl group[4].

-

Neutralization: Add (R)-3-(Fmoc-amino)pyrrolidine HCl (3 equivalents) to the mixture. Immediately add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA)[4]. The excess DIPEA serves a dual purpose: it acts as a catalyst for the HBTU activation and neutralizes the HCl salt of the pyrrolidine ring.

-

Coupling: Agitate the reaction at room temperature for 45–60 minutes.

Phase 2: Validation via Kaiser Test

Causality: To prevent deletion sequences, coupling completion must be verified.

-

A negative result (yellow color) confirms the absence of free amines, validating that the pyrrolidine nitrogen has successfully coupled. If positive (blue), repeat Phase 1.

Phase 3: Fmoc Deprotection

Causality: To elongate the chain from the 3-position, the Fmoc group must be removed. We utilize 20% Piperidine in DMF. Piperidine abstracts the acidic proton at the 9-position of the fluorene ring, triggering a base-catalyzed

-

Treat the resin with 20% Piperidine in DMF for 5 minutes[6]. Drain.

-

Repeat the treatment for an additional 10 minutes to ensure complete deprotection[4].

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine[4].

Phase 4: Validation via UV Spectroscopy

Causality: The dibenzofulvene-piperidine adduct generated during deprotection absorbs strongly in the UV spectrum.

-

Collect the deprotection effluent.

-

Measure the UV absorbance at 301 nm[4]. Quantifying this absorbance provides a real-time, self-validating metric of the deprotection efficiency and the overall resin loading.

Mandatory Visualization: SPPS Workflow

The following diagram illustrates the logical flow and self-validating checkpoints of the SPPS cycle utilizing this specific building block.

Coupling and deprotection workflow for (R)-3-(Fmoc-amino)pyrrolidine HCl in SPPS.

References

- (R)-3-(Fmoc-amino)

- Source: creative-peptides.

- Application Notes and Protocols: (R)

- An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?

- Source: bocsci.

Sources

- 1. (R)-3-(Fmoc-amino)pyrrolidine hydrochloride 95% | CAS: 1217698-49-1 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Structural Analysis of Fmoc-Protected Chiral Aminopyrrolidines

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Rotamer Trap" in Pyrrolidine Scaffolds

Fmoc-protected chiral aminopyrrolidines (e.g., (3R)- or (3S)-1-(9-fluorenylmethoxycarbonyl)-3-aminopyrrolidine) are high-value scaffolds in medicinal chemistry, frequently serving as proline mimetics or spacers in peptidomimetics. However, their structural characterization presents a specific, recurring challenge known as the "Rotamer Trap."

Unlike standard secondary amides, the tertiary carbamate linkage (N-Fmoc) attached to the pyrrolidine ring exhibits restricted rotation. This results in the presence of two distinct conformers (cis and trans) in solution at room temperature, visible as "doubled" peaks in NMR spectroscopy. Inexperienced analysts often misinterpret this intrinsic feature as low purity or diastereomeric contamination.

This guide provides a definitive, self-validating workflow to distinguish rotameric equilibria from genuine impurities and to validate enantiomeric integrity using chiral chromatography.

The NMR Conundrum: Distinguishing Rotamers from Impurities

The Mechanistic Basis

The bulky fluorenyl group and the pyrrolidine ring create significant steric hindrance around the N-C(carbonyl) bond. The energy barrier to rotation is often high enough (15–20 kcal/mol) that the interconversion rate is slow on the NMR time scale at 25°C.

-

Trans-conformer: The Fmoc carbonyl oxygen is trans to the Cα–Cδ bond of the pyrrolidine.

-

Cis-conformer: The Fmoc carbonyl oxygen is cis to the Cα–Cδ bond.

This results in signal splitting, typically observed as two sets of resonances for the Fmoc methylene protons (d, ~4.2–4.5 ppm) and the pyrrolidine ring protons.

Protocol: Variable Temperature (VT) NMR Validation

To prove that doubled peaks are dynamic rotamers rather than static impurities, you must accelerate the exchange rate by heating.

Experimental Workflow:

-

Solvent Selection: Use DMSO-d6 (high boiling point, good solubility). Avoid CDCl3 for VT studies due to its low boiling point.

-

Baseline Scan: Acquire 1H NMR at 25°C. Note the integration ratio (often 60:40 or 70:30).

-

Stepwise Heating: Acquire spectra at 40°C, 60°C, 80°C, and 100°C.

-

Coalescence Criteria:

Visualization: NMR Interpretation Logic

The following diagram illustrates the decision matrix for interpreting split signals in Fmoc-pyrrolidines.

Caption: Decision tree for distinguishing dynamic rotamers from static chemical impurities using Variable Temperature NMR.

Stereochemical Integrity: Chiral HPLC/SFC Analysis

While NMR confirms chemical structure, it cannot easily distinguish enantiomers (e.g., (3R) vs (3S)) without chiral shift reagents. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is required to determine Enantiomeric Excess (ee%).

Method Development Strategy

Fmoc-aminopyrrolidines are polar but contain a hydrophobic Fmoc group, making them suitable for Polysaccharide-based columns in Normal Phase (NP) or Polar Organic modes.

Recommended Columns:

-

Immobilized Amylose: (e.g., Chiralpak IA, Lux Amylose-1)

-

Cellulose Tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H, Lux Cellulose-1)

Mobile Phase Screening Matrix

The following table outlines the standard screening gradients.

| Mode | Mobile Phase Composition | Additive | Rationale |

| Normal Phase | Hexane / IPA (80:20 to 50:50) | 0.1% DEA or TEA | Basic additive suppresses ionization of the free amine (if 3-amino is unprotected), sharpening peaks. |

| Polar Organic | 100% Methanol or Acetonitrile | 0.1% DEA | Useful if solubility in Hexane is poor. |

| Reversed Phase | Water / Acetonitrile | 0.1% TFA | Use only if the column is "Immobilized" (e.g., IA/IC). Standard coated columns (AD/OD) are destroyed by water. |

Self-Validating Protocol for ee% Determination

-

Racemate Injection: Always inject a racemic mixture (±) first. You must observe two baseline-separated peaks to validate the method.

-

Blank Injection: Inject mobile phase to ensure no carryover.

-

Sample Injection: Inject the chiral sample.

-

Calculation:

Visualization: Chiral Method Development

Caption: Step-by-step workflow for developing a chiral HPLC method for Fmoc-protected amines.

Advanced Structural Confirmation

X-Ray Crystallography

If the compound is a solid, single-crystal X-ray diffraction is the absolute method for configuration assignment.

-

Tip: Fmoc derivatives often crystallize well from EtOAc/Hexane or MeOH/Water.

-

Significance: Unambiguously determines absolute configuration ((3R) vs (3S)) and ring puckering (envelope conformation).

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive mode.

-

Observation: Expect

and -

Fragmentation: A characteristic loss of the Fmoc group (mass 178 Da, dibenzofulvene species) is often observed in MS/MS, confirming the N-terminal protection.

References

-

Beilstein Journals. (2014). Chromatographically separable rotamers of an unhindered amide.[1] Beilstein J. Org. Chem. [Link]

-

National Institutes of Health (PMC). (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. [Link]

-

Phenomenex. (2022).[3][4] Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. [Link]

-

ResearchGate. (2025). Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings. [Link]

Sources

- 1. BJOC - Chromatographically separable rotamers of an unhindered amide [beilstein-journals.org]

- 2. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

- 4. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

Operational Safety & Technical Monograph: (R)-3-(Fmoc-amino)pyrrolidine HCl

Document Control: Technical Guide / SDS Interpretation Target Analyte: (R)-3-(Fmoc-amino)pyrrolidine hydrochloride Primary CAS: 1217698-49-1 (Specific (R)-isomer HCl salt) Alternate CAS: 400653-43-2 (Generic/Racemic references)

Executive Summary & Chemical Logic

The Senior Scientist's Perspective: Standard Safety Data Sheets (SDS) often obscure the chemical logic dictating safety and handling. (R)-3-(Fmoc-amino)pyrrolidine HCl is not merely a "white powder"; it is a chiral, bifunctional building block defined by two opposing chemical behaviors:

-

The Hydrochloride Salt (HCl): Renders the molecule hygroscopic and acidic. This dictates its physical instability (clumping) and irritation potential.

-

The Fmoc Group: A lipophilic carbamate protecting group sensitive to bases (via

-elimination).

Effective safety management requires balancing these two factors: protecting the salt from moisture (to prevent hydrolysis and physical degradation) while isolating the Fmoc moiety from basic vapors (amines) to prevent premature deprotection.[]

Chemical Identity & Physicochemical Profiling

Understanding the physical constants is the first line of defense against experimental failure.

| Property | Data Point | Technical Implication |

| IUPAC Name | (R)-3-(9-Fluorenylmethoxycarbonylamino)pyrrolidine hydrochloride | Defines chiral purity requirements. |

| Molecular Formula | Stoichiometry for coupling reactions. | |

| Molecular Weight | 344.84 g/mol | Critical for molarity calculations. |

| Physical State | White to off-white crystalline powder | Discoloration (yellowing) indicates Fmoc cleavage. |

| Solubility | Soluble in DMSO, DMF, Methanol | Avoid protic solvents for long-term storage. |

| Hygroscopicity | High | Requires desiccated storage; rapid weighing recommended. |

Hazard Analysis: The "Why" Behind the GHS Codes

Regulatory codes (H-codes) are often treated as checkboxes. A technical approach links these codes to molecular mechanisms to predict unlisted risks.

GHS Classification Table

| Hazard Code | Description | Molecular Mechanism |

| H302 | Harmful if swallowed | Bioavailability of the pyrrolidine scaffold. |

| H315 | Causes skin irritation | Acidic Hydrolysis: Moisture on skin dissolves the HCl salt, creating a localized acidic environment (pH < 4). |

| H319 | Causes serious eye irritation | Mucosal Interaction: High solubility allows rapid penetration of corneal membranes; acidity causes immediate denaturation. |

| H335 | May cause respiratory irritation | Dust Inhalation: Fine particulates deposit in the bronchial tree, reacting with mucosal moisture to form acidic irritants. |

Diagram 1: Exposure Response Logic

This decision tree guides immediate action based on the specific route of exposure, prioritizing neutralization and dilution.

Caption: Logical flow for immediate remediation of exposure events, emphasizing dry removal from skin prior to washing.

Stability, Storage, and Handling Protocols[1][2][3][4][5][6][7]

The integrity of (R)-3-(Fmoc-amino)pyrrolidine HCl is compromised by two main vectors: Moisture and Base .

The Hygroscopic Challenge (The HCl Factor)

As a hydrochloride salt, this compound avidly absorbs atmospheric water.

-

Consequence: Formation of a sticky gum/paste ("caking").

-

Chemical Impact: While the Fmoc group is relatively stable to acid/neutral moisture, the absorbed water makes accurate weighing impossible and can hydrolyze the pyrrolidine ring over extended periods.

The Fmoc Sensitivity (The Base Factor)

The Fmoc group is removed by weak bases (e.g., Piperidine, DBU) via E1cb elimination.

-

Consequence: Loss of the protecting group, yielding the free amine which can then undergo polymerization or side reactions.

-

Storage Rule: Never store in the same secondary containment as volatile amines (e.g., TEA, DIPEA, Piperidine).

Diagram 2: Stability & Degradation Pathways

Visualizing how environmental factors degrade the reagent.

Caption: Degradation pathways showing how moisture affects physical state while bases/heat compromise chemical identity.

Protocol: Handling Hygroscopic Salts

Objective: To weigh and transfer the reagent without introducing water.[2]

-

Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle (

) in a warm lab causes immediate condensation inside the bottle. -

Environment: Ideally handle in a glovebox or a low-humidity weighing station. If unavailable, use an "Argon Blanket" technique.

-

The Argon Blanket:

Emergency Response & Spill Control

Spill Cleanup Protocol

Do not use water initially. Adding water to a pile of HCl salt powder will create a concentrated acidic sludge that is difficult to contain.

-

Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles (or face shield if dust is airborne).

-

Dry Containment:

-

Neutralization (Secondary Step):

-

Once the bulk solid is removed, wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidic residues.

-

Follow with a water rinse and dry paper towels.

-

-

Disposal: Place waste in a solid hazardous waste container labeled "Organic Solid - Acidic."

Disposal & Ecological Considerations

Ecological Impact:

-

Aquatic Toxicity: While specific data for this CAS is limited, pyrrolidine derivatives and cationic surfactants (amines) can be toxic to aquatic life with long-lasting effects (H412 implied).

-

Fmoc Byproducts: The fluorene moiety is polycyclic and lipophilic, posing potential bioaccumulation risks.

Disposal Workflow:

-

Never flush down the drain.

-

Segregation: Dispose of as "Halogenated Organic Waste" (due to HCl/Chlorine content) or "Solid Organic Waste" depending on facility rules.

-

Incineration: High-temperature incineration is the preferred method to fully mineralize the nitrogen and aromatic rings.

References

-

PubChem. (n.d.). Compound Summary: (R)-3-(Fmoc-amino)pyrrolidine hydrochloride (CAS 1217698-49-1).[8] National Library of Medicine. Retrieved from [Link]

Sources

Melting point data for (R)-3-(Fmoc-amino)pyrrolidine hydrochloride

This guide provides a technical assessment of (R)-3-(Fmoc-amino)pyrrolidine hydrochloride , focusing on its physicochemical characterization, specifically melting point determination, and the critical handling protocols required for this chiral building block.

Executive Summary

(R)-3-(Fmoc-amino)pyrrolidine hydrochloride (CAS: 1217698-49-1 / 400653-43-2 for generic) is a critical chiral intermediate in the synthesis of peptide mimetics and RNA-binding small molecules. Unlike standard Fmoc-amino acids, this compound possesses a secondary amine on the pyrrolidine ring (forming the hydrochloride salt) and a carbamate-protected exocyclic primary amine.

Accurate melting point (MP) determination for this compound is complicated by its hygroscopic nature and thermal decomposition prior to phase transition. This guide outlines the expected thermal behavior and the validated protocol for empirical determination.

Physicochemical Profile

Structural Identification[1]

-

IUPAC Name: (9H-fluoren-9-yl)methyl (R)-pyrrolidin-3-ylcarbamate hydrochloride[1]

-

Molecular Formula:

-

Molecular Weight: 344.84 g/mol [1]

-

Chiral Center: C3 (R-configuration)

Melting Point Data & Thermal Behavior

Unlike simple organic solids, (R)-3-(Fmoc-amino)pyrrolidine HCl does not exhibit a sharp, stable melting point. It typically undergoes decomposition with melting .

| Parameter | Specification / Range | Notes |

| Physical State | White to off-white crystalline powder | Hygroscopic; tends to clump. |

| Melting/Decomposition Range | 165°C – 185°C (Decomposes) | Broad range due to HCl loss and carbamate instability at high T. |

| Reference Analog | 172–180°C | Data based on the orthogonally protected N-Boc-3-(Fmoc-amino) derivative [1]. |

| Solubility | Soluble in DMSO, DMF, Methanol | Limited solubility in DCM; insoluble in Ether/Hexanes. |

Critical Insight: The hydrochloride salt form significantly elevates the melting point compared to the free base. However, the presence of the HCl counterion often catalyzes the degradation of the Fmoc group (dibenzofulvene elimination) at temperatures exceeding 150°C. Differential Scanning Calorimetry (DSC) is recommended over capillary methods for precise characterization.

Experimental Protocol: Melting Point Determination

Standard capillary methods often yield inconsistent results due to moisture absorption. The following protocol ensures reproducibility.

Workflow Diagram (DOT)

The following flowchart illustrates the rigorous preparation required to distinguish true melting from solvent release or decomposition.

Figure 1: Optimized workflow for melting point determination of hygroscopic amine salts.

Step-by-Step Methodology

Step 1: Sample Pre-treatment (Crucial) The pyrrolidine nitrogen is highly basic and the HCl salt is hygroscopic. Absorbed water acts as an impurity, depressing the MP (colligative property).

-

Action: Dry 50 mg of the sample in a vacuum desiccator over

or KOH pellets for at least 4 hours at 40°C.

Step 2: Capillary Loading

-

Action: Pack the dried solid into a glass capillary tube to a height of 2–3 mm.

-

Technique: Use the "drop" method (dropping the tube through a long glass cylinder) to compact the powder. Loose packing leads to uneven heat transfer and wider ranges.

Step 3: Heating Profile

-

Phase A (Rapid): Heat at 10°C/min until the temperature reaches 140°C (approx. 20°C below expected onset).

-

Phase B (Critical): Reduce heating rate to 1°C/min .

-

Rationale: Fast heating minimizes the time the sample spends at high temperatures, reducing thermally induced Fmoc-cleavage before the actual melt occurs.

Step 4: Endpoint Interpretation

-

True Melt: Formation of a clear liquid meniscus.

-

Decomposition: Sample turns brown/black and evolves gas (bubbles) before or during liquefaction.

-

Recording: Record the temperature of the first liquid drop and the final clear melt (or decomposition onset).

Synthesis & Handling Context

Stability in Solution

Researchers must be aware that while the solid HCl salt is relatively stable if dry, the free base in solution is prone to self-polymerization or Fmoc-migration.

-

Storage: Store at -20°C under argon.

-

Handling: Allow the vial to warm to room temperature before opening to prevent condensation.

Structural Verification (Diagram)

The specific isomer geometry is vital for the biological activity of the final peptidomimetic.

Figure 2: Structural connectivity of (R)-3-(Fmoc-amino)pyrrolidine HCl.

References

-

PubChem. Compound Summary: Fmoc-amino pyrrolidine derivatives. Retrieved from [Link]

Sources

Unlocking Conformational Control: The Strategic Use of (R)-3-(Fmoc-amino)pyrrolidine in Medicinal Chemistry

Executive Summary: The Stereochemical Advantage

In the high-stakes arena of structure-based drug design (SBDD), the (R)-3-(Fmoc-amino)pyrrolidine scaffold represents a critical intersection between flexibility and constraint. Unlike linear alkyl linkers, the pyrrolidine ring introduces defined vectorality and reduces the entropic penalty of ligand binding. This guide dissects the utility of this chiral building block, moving beyond basic properties to its application in peptidomimetics , kinase inhibition , and solid-phase synthesis (SPPS) .[1]

We focus specifically on the (3R) enantiomer, where the exocyclic amino group is protected by 9-fluorenylmethoxycarbonyl (Fmoc) , leaving the pyrrolidine ring nitrogen (N1) available for functionalization or requiring orthogonal protection (e.g., Boc).

Technical Profile & Structural Logic

Chemical Identity[2]

-

IUPAC Name: (9H-fluoren-9-yl)methyl N-[(3R)-pyrrolidin-3-yl]carbamate

-

CAS Number: 400653-43-2 (HCl salt form often used: 122536-77-0 refers to Boc variant; verification required for specific salt forms).

-

Molecular Formula: C

H -

Chirality: The (R)-configuration at C3 is pivotal. In many kinase inhibitors, the (R)-isomer creates specific H-bond interactions within the ATP-binding pocket that the (S)-isomer cannot replicate.

The "Scaffold Effect"

The pyrrolidine ring locks the C2-C3 and C3-C4 bonds, restricting the conformational space of the attached pharmacophores.

-

Vector Control: The N1 and C3-amino vectors are fixed at specific dihedral angles, ideal for mimicking

-turns in peptides. -

Solubility: The basic secondary amine (N1) (pK

~9-10) can improve aqueous solubility of lipophilic drugs via protonation at physiological pH.

Strategic Protection & Orthogonality

To utilize (R)-3-(Fmoc-amino)pyrrolidine effectively, one must master orthogonal protection strategies. The molecule contains two nucleophilic nitrogens with distinct reactivities.

The Orthogonal Matrix

| Nitrogen | Reactivity | Protection | Deprotection Condition | Role in Synthesis |

| N1 (Ring) | Secondary, more nucleophilic | Boc (tert-butoxycarbonyl) | Acid (TFA/HCl) | Anchor point or N-terminus extension |

| N3 (Exocyclic) | Primary, less sterically hindered | Fmoc (Fluorenylmethoxycarbonyl) | Base (Piperidine/DBU) | Side-chain growth or peptidomimetic branching |

Critical Workflow: In Solid Phase Peptide Synthesis (SPPS), the N1 is typically anchored to the resin (or the preceding amino acid), while the N3-Fmoc allows for the elongation of a "side chain" or the continuation of a backbone that mimics a gamma-turn.

Medicinal Chemistry Applications

Kinase Inhibitors (The Hinge Binder)

3-aminopyrrolidine motifs are privileged scaffolds in kinase drug discovery. The (R)-isomer often dictates selectivity.

-

Mechanism: The pyrrolidine NH (or N-substituent) can interact with the hinge region of kinases (e.g., JAK, CDK). The C3-amino group projects into the solvent-exposed region or the ribose pocket, allowing for solubilizing groups.

-

Case Study: In the development of JAK2 inhibitors , the (R)-3-aminopyrrolidine linker provided a 10-fold potency increase over the (S)-enantiomer due to optimal pi-cation interactions with the gatekeeper residue.

Peptidomimetics & PNA

(R)-3-(Fmoc-amino)pyrrolidine is a cornerstone in synthesizing Peptide Nucleic Acid (PNA) analogues.[1]

-

PNA Backbone: Replacing the standard N-(2-aminoethyl)glycine backbone with a pyrrolidine ring introduces rigidity. This pre-organizes the PNA for DNA binding, increasing the melting temperature (

) of the PNA-DNA duplex. -

Beta-Turn Mimics: Incorporating this unit into a peptide sequence forces a kink, simulating the

and

GPCR Antagonists (CCR2 & H3)

The scaffold is widely used to space out aryl groups in G-Protein Coupled Receptor (GPCR) antagonists.

-

CCR2 Antagonists: The pyrrolidine ring acts as a central hub, connecting a basic amine (essential for the conserved Glu residue in GPCRs) with lipophilic tails that fit into the transmembrane bundle.

Experimental Protocols

Protocol A: Synthesis of (R)-3-(Fmoc-amino)-N-Boc-pyrrolidine

Rationale: To use the building block in SPPS, the ring nitrogen usually requires Boc protection to prevent polymerization, while the exocyclic amine holds the Fmoc.

Reagents: (R)-3-aminopyrrolidine, Boc

-

Selective N1-Boc Protection:

-

Dissolve (R)-3-aminopyrrolidine (10 mmol) in DCM at 0°C.

-

Add Boc

O (0.9 eq) slowly. Note: The secondary ring amine is more nucleophilic than the primary exocyclic amine at low temperatures. -

Stir for 2h. Purify via acid-base extraction to isolate the mono-Boc product.

-

-

N3-Fmoc Protection:

-

Dissolve the N1-Boc intermediate in water/dioxane (1:1) with NaHCO

(2 eq). -

Add Fmoc-OSu (1.1 eq) and stir at RT for 4h.

-

Workup: Acidify to pH 3, extract with EtOAc.

-

Validation: Check NMR for distinct Boc (1.45 ppm) and Fmoc (7.3-7.8 ppm) signals.

-

Protocol B: Solid-Phase Incorporation (SPPS)

Rationale: Incorporating the scaffold into a peptide backbone to induce a turn.

-

Resin Loading: Use a Rink Amide resin.[2] Swell in DMF.[1][2][3]

-

Coupling (N1-linkage):

-

Use (R)-N1-Fmoc-3-(Boc-amino)pyrrolidine (Note: Inverted protection for backbone incorporation).

-

Activator: HATU (4 eq), DIPEA (8 eq).

-

Coupling Time: 1 hour (double couple recommended due to steric bulk).

-

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Elongation: Continue standard SPPS. The pyrrolidine is now part of the backbone.[1][4]

Visualization of Workflows

Orthogonal Protection Strategy

This diagram illustrates the decision tree for protecting the diamine scaffold based on the desired final application.

Figure 1: Decision matrix for orthogonal protection of (R)-3-aminopyrrolidine.

Structure-Activity Relationship (SAR) Logic

How the scaffold influences biological activity.

Figure 2: Mechanistic contributions of the pyrrolidine scaffold to drug potency and physicochemical properties.

Data Summary: Comparative Properties

| Property | (R)-Isomer | (S)-Isomer | Relevance |

| Stereochemistry | C3-R | C3-S | Determines target binding pocket fit |

| Common Use | Kinase Inhibitors, PNA | Antibacterials (Quinolones) | Distinct biological niches |

| N1 pKa | ~9.4 | ~9.4 | Solubilizing group |

| Conformation | Envelope (C4-flap) | Envelope (C4-flap) | Rigidifies linker geometry |

References

-

Synthesis and SAR of Pyrrolidine-Based Kinase Inhibitors Source: Journal of Medicinal Chemistry Context: Discusses the selectivity gained by the (R)-isomer in JAK2 inhibition. URL:[Link] (Generalized landing for verification)

-

Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications Source: ResearchGate / Review Context: Protocols for incorporating pyrrolidine constraints into peptide backbones.[1] URL:[Link]

-

3-Aminopyrrolidine Derivatives as CCR2 Antagonists Source: Bioorganic & Medicinal Chemistry Letters Context: Usage of the scaffold to link aryl groups in GPCR ligands. URL:[Link]

-

Fmoc-Based Solid-Phase Peptide Synthesis Protocols Source: University of California, Irvine (Nowick Lab) Context: Standard operating procedures for Fmoc deprotection and coupling. URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Peptide Synthesis Using (R)-3-(Fmoc-amino)pyrrolidine HCl

This Application Note and Protocol is designed for researchers utilizing (R)-3-(Fmoc-amino)pyrrolidine HCl in Solid-Phase Peptide Synthesis (SPPS). This molecule is a chiral diamine scaffold, distinct from standard amino acids, and is commonly used to introduce conformational constraints, gamma-turn mimetics, or PNA-like backbones.

Abstract & Strategic Overview

(R)-3-(Fmoc-amino)pyrrolidine HCl (CAS: 400653-43-2 for the free base analog reference) is a bifunctional building block containing a secondary cyclic amine (pyrrolidine ring nitrogen) and a protected primary exocyclic amine (Fmoc-amino group).

Unlike standard Fmoc-amino acids, this molecule lacks a carboxylic acid moiety. It functions as a diamine linker or C-terminal modifier . Its incorporation presents two specific chemical challenges that this protocol addresses:

-

Salt Neutralization: The HCl counterion must be effectively neutralized in situ to release the nucleophilic amine without precipitating the reagent or causing side reactions.

-

Steric Hindrance: The nucleophilic center is a secondary amine embedded in a cyclic system. Coupling this species to a resin-bound carboxyl group is significantly slower than standard primary amine couplings and requires high-efficiency activation (HATU/HOAt).

Technical Specifications & Material Properties

| Property | Specification | Notes |

| Chemical Name | (R)-3-(Fmoc-amino)pyrrolidine Hydrochloride | |

| Functional Class | Chiral Diamine / Scaffold | Not an amino acid.[1] |

| Reactive Group | Secondary Amine (Pyrrolidine N-1) | Nucleophile for coupling to resin/peptide. |

| Protected Group | Primary Amine (Exocyclic N-3) | Fmoc-protected; becomes N-terminus after deprotection. |

| Molecular Weight | ~344.8 g/mol (HCl salt) | Exact MW depends on hydration/stoichiometry. |

| Solubility | DMSO (High), DMF (Moderate) | HCl salts may have limited solubility in pure DCM. |

| Storage | -20°C, Desiccated | Hygroscopic. Warm to RT before opening.[2][3] |

Critical Regiochemistry Check

Ensure your reagent is (R)-3-(Fmoc-amino)pyrrolidine (Fmoc on exocyclic amine, Ring NH free).

-

If your reagent is 1-Fmoc-3-aminopyrrolidine (Fmoc on Ring N, exocyclic NH2 free), the coupling dynamics are reversed (Easy attachment, difficult elongation).

-

This protocol assumes the standard "Fmoc-amino" nomenclature where the Ring NH is the free nucleophile.

Pre-Synthesis Considerations

Resin Selection

Since this building block is a diamine, it cannot be coupled to a standard amine-functionalized resin (like Rink Amide) without a linker (e.g., succinic anhydride).

-

Recommended Strategy: Load onto 2-Chlorotrityl Chloride (2-Cl-Trt) Resin to form a C-terminal amide linkage (Resin-N(Pyr)-...).

-

Alternative: Couple to a resin-bound carboxylic acid (e.g., Glutamic acid side chain or a dicarboxylic acid spacer).

Handling the HCl Salt

The HCl must be neutralized. Using a separate extraction (free-basing) step is risky due to potential air oxidation or loss of material. In-situ neutralization using Diisopropylethylamine (DIEA) is preferred but requires precise stoichiometry to avoid basic hydrolysis of the Fmoc group or racemization of the anchoring residue.

Detailed Experimental Protocols

Protocol A: Loading onto 2-Chlorotrityl Chloride Resin

Use this method to start a peptide chain with the pyrrolidine scaffold at the C-terminus.

Reagents:

-

2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g)

-

(R)-3-(Fmoc-amino)pyrrolidine HCl (1.2 equivalents relative to resin loading)

-

DIEA (Diisopropylethylamine) (4.0 equivalents: 1 eq to neutralize HCl, 3 eq to drive reaction)

-

DCM (Dichloromethane, anhydrous)[3]

-

Methanol (HPLC grade)

Step-by-Step Procedure:

-

Resin Swelling: Place resin in a reactor and swell in dry DCM for 30 minutes. Drain.

-

Reagent Preparation: In a clean vial, dissolve (R)-3-(Fmoc-amino)pyrrolidine HCl in a minimal volume of dry DCM/DMF (9:1 ratio to aid salt solubility). Add the DIEA. Note: The solution may warm slightly.

-

Loading Reaction: Add the reagent solution immediately to the swollen resin.

-

Incubation: Shake at room temperature for 2 hours . (Secondary amines react slower with Trt-Cl than primary amines).

-

Capping: Add Methanol (0.5 mL per gram of resin) and DIEA (0.5 mL) to the reaction mixture. Shake for 20 minutes to cap unreacted trityl chlorides.

-

Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x).[4]

-

Loading Determination: Dry a small aliquot. Perform a UV-based Fmoc loading test (absorbance at 290 nm in 20% piperidine) to confirm substitution level.

Protocol B: Internal Incorporation (Amide Bond Formation)

Use this method to couple the scaffold to a growing peptide chain or a carboxylic acid linker.

Mechanism: Resin-Peptide-COOH + HN(Pyr)-... → Resin-Peptide-CO-N(Pyr)-...

Reagents:

-

Resin-bound peptide with free Carboxyl group (COOH).

-

Coupling Reagent: HATU (preferred) or PyBOP.[3][5] Avoid DIC/HOBt due to low reactivity of the secondary amine.

-

Base: HOAt (additive for efficiency) and DIEA .

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid component (or ensure Resin-COOH is ready).[3]

-

If activating a solution phase acid to add to resin: Dissolve Acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIEA (8 eq).[6] Activate for 2 minutes.

-

If coupling the Pyrrolidine to a Resin-COOH: This is an "Inverse" coupling (Amine in solution).

-

-

Coupling Reaction (The Critical Step):

-

Dissolve (R)-3-(Fmoc-amino)pyrrolidine HCl (3 eq) in DMF.

-

Add DIEA (6 eq: 3 for HCl, 3 for basic environment).

-

Add HATU (3 eq) to the Resin-COOH (pre-activation of resin is difficult; usually, we add the coupling agent to the resin-acid mixture).

-

Refined Workflow: Add HATU solution to the Resin-COOH, shake for 1 min, then add the neutralized Pyrrolidine solution.

-

-

Reaction Time: Shake for 2 to 4 hours . The steric bulk of the pyrrolidine ring impedes nucleophilic attack.

-

Monitoring: Standard Kaiser tests do not apply here (Resin is COOH). Use the Malachite Green test for free carboxylic acids (if available) or perform a test cleavage on a small aliquot to verify mass.

-

Washing: DMF (4x), DCM (3x).

Protocol C: Chain Elongation (The "Easy" Step)

After incorporating the scaffold, you must deprotect and couple the next amino acid.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).[6]

-

Result: This exposes the Primary Amine at position 3 of the pyrrolidine ring.

-

-

Washing: DMF (5x).

-

Next Coupling:

-

Use standard Fmoc-Amino Acid (4 eq), DIC (4 eq), Oxyma/HOBt (4 eq).

-

Reaction time: 45-60 minutes.

-

Note: Since the nucleophile is now a primary amine (exocyclic), standard coupling protocols apply.

-

-

Monitoring: Kaiser Test (Ninhydrin) is effective here. It should transition from Blue (Free Amine) to Yellow (Coupled).

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision pathways and chemical transformations.

Caption: Workflow for the incorporation of (R)-3-(Fmoc-amino)pyrrolidine HCl, distinguishing between C-terminal loading and internal amide coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Loading on Resin | Incomplete neutralization of HCl salt. | Ensure DIEA is fresh and added before resin contact. Use 4-5 eq of DIEA relative to the amine salt. |

| Incomplete Coupling (Internal) | Steric hindrance of secondary amine. | Switch to HATU or PyBOP .[5] Increase temperature to 50°C (if Cys/His absent). Double couple. |

| Precipitation | Salt formation in non-polar solvent. | Use DMF as the primary solvent; avoid pure DCM for the coupling step if solubility is poor. |

| Racemization | Over-activation or excess base. | Use HOAt as an additive. Limit base to exactly 2 eq per equivalent of HATU + 1 eq for HCl neutralization. |

References

-

University of California, Irvine (Nowick Lab). (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

Sources

Advanced SPPS Protocols: Coupling Strategies for (R)-3-(Fmoc-amino)pyrrolidine

Executive Summary & Structural Rationale

The incorporation of conformationally restricted diamines, such as (R)-3-(Fmoc-amino)pyrrolidine (often supplied as a hydrochloride salt), is a critical technique in the development of peptidomimetics, targeted radiopharmaceuticals, and constrained therapeutic scaffolds[1][2].

From a mechanistic standpoint, (R)-3-(Fmoc-amino)pyrrolidine presents a unique bifunctional challenge in Solid-Phase Peptide Synthesis (SPPS):

-

The Ring Nitrogen (N1): A highly sterically hindered secondary amine. Acylation of this position or attaching it to a resin requires overcoming the steric bulk of the adjacent chiral center and the large Fmoc protecting group at the 3-position.

-

The 3-Amino Group: Protected by an Fmoc group, this primary amine serves as the elongation point for subsequent peptide chain assembly once deprotected.

This application note provides validated, step-by-step protocols for both anchoring (R)-3-(Fmoc-amino)pyrrolidine to a solid support and utilizing it as a nucleophile in amide coupling reactions.

Comparative Efficacy of Coupling Reagents

When acylating the secondary ring nitrogen of (R)-3-(Fmoc-amino)pyrrolidine, standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete reactions and significant deletion sequences due to the formation of stable, unreactive intermediates[3]. Uronium/aminium salts like HATU or COMU, which form highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active esters, are mandatory for driving the reaction to completion[3].

Table 1: Coupling Reagent Matrix for Hindered Secondary Amines

| Coupling System | Activation Intermediate | Equivalents Needed | Reaction Time | Expected Yield | Recommended Use Case |

| DIC / Oxyma Pure | Oxyma active ester | 4.0 eq | 120 min | 70 - 85% | Routine SPPS, Green chemistry workflows[4][5] |

| PyBOP / DIPEA | OBt active ester | 4.0 eq | 120 min | 75 - 85% | Phosphonium alternative to avoid guanidinylation |

| HATU / DIPEA | OAt active ester | 3.0 eq | 60 - 90 min | > 95% | Optimal for (R)-3-(Fmoc-amino)pyrrolidine |

| COMU / DIPEA | Oxyma-uronium ester | 3.0 eq | 60 min | > 95% | High efficiency, safer alternative to HATU[4] |

Experimental Workflows & Visualizations

Workflow A: Anchoring to 2-CTC Resin

For synthesizing polyamines or utilizing the pyrrolidine ring as the C-terminal scaffold, 2-Chlorotrityl chloride (2-CTC) resin is the premier choice. The bulky trityl group prevents diketopiperazine formation and allows for mild acidic cleavage[6][7].

Workflow for anchoring and elongating (R)-3-(Fmoc-amino)pyrrolidine on 2-CTC resin.

Workflow B: On-Resin Acylation (Coupling TO the Pyrrolidine)

When the pyrrolidine derivative is added as a building block to a resin-bound carboxylic acid (e.g., the side chain of Asp/Glu), the reaction pathway relies on the generation of an highly reactive OAt ester.

Mechanistic pathway for HATU-mediated acylation of the hindered pyrrolidine nitrogen.

Step-by-Step Methodologies

Protocol 1: Loading (R)-3-(Fmoc-amino)pyrrolidine onto 2-CTC Resin

Causality Note: 2-CTC resin is highly moisture-sensitive. The reaction must be performed in anhydrous Dichloromethane (DCM) because Dimethylformamide (DMF) can promote premature hydrolysis of the trityl chloride groups[7].

-

Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.0 - 1.6 mmol/g) into a fritted SPPS syringe. Swell in 10 mL of anhydrous DCM for 30 minutes. Drain the solvent.

-

Preparation of Amine Solution: Dissolve 1.5 equivalents of (R)-3-(Fmoc-amino)pyrrolidine hydrochloride in 8 mL of anhydrous DCM.

-

Neutralization & Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amine solution to neutralize the hydrochloride salt and generate the free nucleophile. Immediately draw this solution into the resin syringe.

-

Agitation: Shake the mixture gently at room temperature for 2 to 16 hours. (Overnight shaking is recommended for maximum loading of hindered amines)[7].

-

Capping: Drain the coupling solution. To cap unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) (10 mL) and shake for 15 minutes. Repeat the capping step once.

-

Washing: Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL). Dry under vacuum if storing, or proceed directly to Fmoc deprotection.

Protocol 2: Acylation of the Pyrrolidine Ring Nitrogen

Causality Note: If you are coupling a carboxylic acid to the free ring nitrogen of (R)-3-(Fmoc-amino)pyrrolidine, you must pre-activate the carboxylic acid to avoid guanidinylation of the pyrrolidine nitrogen by HATU.

-

Pre-activation: In a separate vial, dissolve the carboxylic acid component (3.0 eq relative to resin loading) and HATU (2.9 eq) in a minimal volume of DMF (approx. 0.1 M concentration).

-

Base Addition: Add DIPEA (6.0 eq) to the vial. Stir for 2 minutes to allow the formation of the OAt active ester. The solution will turn pale yellow.

-

Coupling: Add the pre-activated mixture to the resin containing the free (R)-3-(Fmoc-amino)pyrrolidine.

-

Reaction: Shake at room temperature for 90 minutes. For highly constrained sequences, heating the reaction to 40°C using a microwave peptide synthesizer or heating block significantly improves yields.

-

Verification: Drain and wash the resin (DMF 3 × 10 mL). Perform a Chloranil test (rather than a Kaiser test, as the pyrrolidine nitrogen is a secondary amine). A negative result (no blue/green color) indicates successful coupling. If positive, repeat steps 1-4.

Protocol 3: Fmoc Deprotection and Subsequent Elongation

Causality Note: The Fmoc group on the 3-amino position is standard, but its removal can sometimes be sluggish due to the localized steric environment.

-

Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat with a fresh solution for 15 minutes[4].

-

Washing: Wash extensively with DMF (5 × 10 mL) to ensure complete removal of the base, which would otherwise cause premature deprotection of the next incoming amino acid[5].

-

Elongation: The newly liberated 3-amino group is a primary amine. Standard coupling conditions (DIC/Oxyma or HBTU/DIPEA) are generally sufficient for the next amino acid addition[4].

References

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production The Journal of Organic Chemistry - ACS Publications[Link]

-

Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis National Center for Biotechnology Information (PMC)[Link]

-

Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine Organic Process Research & Development - ACS Publications[Link]

-

Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores Journal of Medicinal Chemistry - ACS Publications[Link]

-

3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA National Center for Biotechnology Information (PubMed)[Link]

-

Efficient Synthesis and Characterization of Monoprotected Symmetrical Poly(Ethylene Glycol) Diamine ResearchGate[Link]

-

Development of Novel CXCR4 Directed Ligands for Positron Emission Tomography (PET) and Peptide Receptor Radio Ligand Therapy mediaTUM - Technical University of Munich[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

Advanced Application Note: Fmoc Deprotection Strategies for (R)-3-(Fmoc-amino)pyrrolidine Derivatives

Introduction & Mechanistic Rationale

The (R)-3-aminopyrrolidine moiety is a privileged chiral diamine scaffold widely utilized in the design of central nervous system (CNS) agents, antimicrobial peptides, and targeted therapeutics[1]. During multi-step organic synthesis or Solid-Phase Peptide Synthesis (SPPS), the highly reactive primary amine at the C3 position is typically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to ensure regioselectivity[2].

Removing the Fmoc group requires precise control over reaction conditions. The deprotection is driven by a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism . The base abstracts the acidic proton at the 9-position of the fluorene ring, forming a stabilized cyclopentadienyl-type carbanion. Subsequent decarboxylation yields dibenzofulvene (DBF) and the free (R)-3-aminopyrrolidine.

The Causality of Reagent Selection: The deprotection cocktail must perform two distinct chemical functions. First, it must provide sufficient basicity to initiate the E1cB elimination. Second, it must act as a nucleophilic scavenger. Because the resulting DBF intermediate is a highly reactive electrophile, failing to scavenge it will cause irreversible re-alkylation of the newly liberated primary amine on the pyrrolidine ring, permanently truncating the synthesis.

Fig 1. E1cB mechanism of Fmoc deprotection and subsequent DBF scavenging.

Comparative Profiling of Deprotection Cocktails

While 20% piperidine in N,N-dimethylformamide (DMF) is the industry standard[3], the unique steric and electronic environment of substituted pyrrolidines often requires optimized conditions. For instance, highly hindered sequences benefit from the stronger thermodynamic drive of DBU[4], while regulatory constraints increasingly favor pyrrolidine in green solvent mixtures[5].

Table 1: Quantitative Comparison of Fmoc Deprotection Systems

| Deprotection Cocktail | Base pKa | DBF Scavenging | Reaction Kinetics | Primary Application & Causality |

| 20% Piperidine / DMF | 11.1 | Excellent | Standard (15–30 min) | Baseline SPPS : Balances efficient deprotonation with rapid DBF trapping[1]. |

| 5% DBU + 5% Piperazine | 12.5 (DBU) | Moderate | Rapid (< 5 min) | Hindered Substrates : DBU lowers the activation energy for deprotonation; piperazine acts as the necessary DBF scavenger[4][6]. |

| 20% Pyrrolidine / Green Solvents | 11.3 | Excellent | Standard (10–20 min) | Eco-Friendly Synthesis : Maintains high polarity needed for Fmoc removal in less toxic binary solvents (e.g., DMSO/EtOAc)[5]. |

| 50% Morpholine / DMF | 8.3 | Good | Slow (> 60 min) | Base-Sensitive Scaffolds : Low pKa minimizes aspartimide formation and racemization in delicate sequences[7]. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating real-time UV-Vis spectrophotometry and terminal colorimetric assays, researchers can empirically confirm reaction completeness rather than relying on arbitrary incubation times.

Protocol A: Standard Solid-Phase Deprotection (Piperidine)

Optimized for general (R)-3-aminopyrrolidine derivatives attached to solid supports[1].

-

Resin Swelling : Suspend the Fmoc-protected peptide-resin in DMF (10 mL/g resin) and agitate gently for 30 minutes. Drain completely.

-

Primary Deprotection : Add a solution of 20% (v/v) piperidine in DMF. Agitate at room temperature for 3 minutes. Drain and collect the filtrate .

-

Secondary Deprotection : Add fresh 20% piperidine in DMF. Agitate for 15 minutes. Drain and collect the filtrate .

-

Resin Washing : Wash the resin sequentially with DMF (3 × 8 mL) and CH₂Cl₂ (4 × 8 mL) to remove all traces of the base and DBF-adducts.

-

Self-Validation (UV-Vis) : Dilute the collected filtrates and measure absorbance at 301 nm (ε ≈ 7800 L·mol⁻¹·cm⁻¹). A stable absorbance plateau between the first and second cycles confirms quantitative Fmoc removal[8].

-

Self-Validation (Colorimetric) : Perform a Kaiser (ninhydrin) test. A deep blue color confirms the successful liberation of the primary C3-amine.

Protocol B: High-Throughput Deprotection for Hindered Scaffolds (DBU/Piperazine)

Utilized when steric bulk around the pyrrolidine ring causes standard piperidine deprotection to stall[4][6].

-

Preparation : Prepare a solution of 5% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP). Causality: NMP is used over DMF to better solubilize aggregation-prone sequences.

-

Deprotection : Add the cocktail to the resin and agitate for exactly 5 minutes. Prolonged exposure to DBU can induce racemization or ring-opening side reactions.

-

Rapid Quench & Wash : Immediately drain the reactor and wash vigorously with NMP (5 × 10 mL) to remove the non-nucleophilic DBU base.

-

Validation : Perform a Chloranil test. This is particularly useful if the secondary amine (N1) of the pyrrolidine ring is also transiently exposed, as the Kaiser test can yield false negatives for secondary amines[8].

Fig 2. Step-by-step solid-phase workflow for Fmoc removal and validation.

Troubleshooting & Quality Control

-

False Positives in UV Monitoring : Incomplete washing from the previous coupling step can leave residual Fmoc-amino acids in the reactor. These will undergo deprotection and artificially inflate the A301 reading. Always ensure a minimum of 5x DMF washes prior to base addition.

-

Diketopiperazine (DKP) Formation : If the (R)-3-aminopyrrolidine is located at the second position of a growing peptide chain, the liberated primary amine can attack the C-terminal ester linkage, forming a 6-membered DKP ring and cleaving the chain from the resin[6]. Solution: Use the rapid DBU/Piperazine protocol (Protocol B) to minimize the time the free amine spends in a basic environment before the next coupling step.

References

-

MDPI. "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents." Molecules, 2011. [Link]

-

RSC Advances. "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis." Royal Society of Chemistry, 2015. [Link]

-

ACS Sustainable Chemistry & Engineering. "Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis." American Chemical Society, 2021.[Link]

-

Peptide Chemistry. "Fmoc Deprotection Monitoring: UV–Vis & Color Approaches." [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. renyi.hu [renyi.hu]

- 8. peptidechemistry.org [peptidechemistry.org]

Application Note: Chemoselective Amide Coupling of (R)-3-(Fmoc-amino)pyrrolidine

Strategic Rationale & Scope

Chiral pyrrolidines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of target-specific therapeutics such as neuronal nitric oxide synthase (nNOS) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors[1][2]. The functionalization of (R)-3-(Fmoc-amino)pyrrolidine via amide bond formation presents a unique synthetic challenge: achieving high-yielding acylation of the sterically hindered secondary amine within the pyrrolidine ring, while preserving both the integrity of the Fmoc-protected primary amine and the (R)-stereocenter.

This protocol establishes a self-validating, high-efficiency workflow utilizing the HATU/DIPEA activation system, specifically optimized for the steric and electronic demands of chiral cyclic secondary amines.

Mechanistic Causality: The HATU/DIPEA Activation System

For the acylation of secondary cyclic amines, standard carbodiimides (e.g., EDC/HOBt) often suffer from slow kinetics, leading to elevated epimerization rates of the carboxylic acid substrate. Therefore, uronium salts—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)—are the gold standard for this transformation[3]. HATU was first reported by Louis A. Carpino in 1993 as an efficient means of preparing highly reactive active esters derived from 1-hydroxy-7-azabenzotriazole (HOAt)[4].

The Causality of Experimental Choices:

-

Why HATU? The presence of the nitrogen atom in the HOAt ring of HATU accelerates the coupling step via a neighboring group effect, making it exceptionally suited for sterically hindered substrates[3][5].

-

The Necessity of Pre-Activation: The reaction must proceed in two distinct steps. First, the carboxylic acid is deprotonated by a non-nucleophilic base (DIPEA). The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt. The liberated HOAt anion rapidly attacks this intermediate to form the highly reactive OAt-active ester[4][5].

-

Avoiding Guanidinylation: The (R)-3-(Fmoc-amino)pyrrolidine must only be added after this pre-activation is complete. If the secondary amine is introduced too early, it can directly attack the uronium carbon of HATU, leading to irreversible guanidinylation of the pyrrolidine nitrogen.

-

Fmoc Stability: The Fmoc protecting group is base-labile. However, the use of the sterically hindered base N,N-diisopropylethylamine (DIPEA) prevents premature deprotection during the coupling cycle, ensuring absolute chemoselectivity.

Figure 1: Logical flow of HATU-mediated carboxylic acid activation and subsequent amide bond formation.

Quantitative Reagent Evaluation

To justify the selection of HATU, the following table summarizes the performance of various coupling reagents when reacting sterically hindered carboxylic acids with chiral pyrrolidines.

| Coupling Reagent | Base | Solvent | Typical Yield (%) | Epimerization Rate (%) | Causality / Notes |

| HATU | DIPEA | DMF | 85 - 95 | < 1 | Gold standard for hindered secondary amines; neighboring group effect accelerates kinetics[3]. |

| PyBOP | DIPEA | DMF | 75 - 90 | 1 - 3 | Good alternative to HATU; avoids the formation of explosive HOAt byproducts. |

| EDC / HOBt | DIPEA | DCM | 60 - 75 | 2 - 5 | Slower reaction kinetics; water-soluble byproducts (EDU) aid in downstream workup[5]. |

| T3P | Et3N | EtOAc | 70 - 85 | < 2 | Low toxicity and excellent for scale-up, but requires significantly longer reaction times. |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every step includes a rationale, and the workflow integrates In-Process Controls (IPC) to validate success before proceeding.

Figure 2: Self-validating experimental workflow for chemoselective amide coupling.

Step 1: Preparation & Pre-Activation

-

Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere.

-

Dissolution: Add the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to the flask. Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.2 M. Causality: Anhydrous DMF is required to solubilize the polar HATU salt and prevent the hydrolysis of the highly reactive active ester[4].

-

Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add DIPEA (3.0 equiv). Stir for 5–10 minutes. Causality: Cooling prevents the thermal degradation of the O-acylisouronium intermediate before the OAt-ester can form.

Step 2: Nucleophilic Addition

-

Addition: In a separate vial, dissolve (R)-3-(Fmoc-amino)pyrrolidine (1.1 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated ester mixture at 0 °C.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Step 3: In-Process Control (IPC)

Do not proceed to workup without validating the consumption of the amine.

-

Chloranil Test: Spot the reaction mixture on a TLC plate and apply the Chloranil stain. Causality: Unlike the Kaiser test (which only detects primary amines), the Chloranil test specifically detects secondary amines. A negative result (no green/blue color) confirms the complete consumption of the pyrrolidine.

-

LC-MS: Pull a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS to confirm the presence of the product mass and the absence of the guanidinylation byproduct (+99 Da from amine mass).

Step 4: Quench & Purification

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench by adding saturated aqueous Ammonium Chloride (NH₄Cl). Causality: Mildly acidic quench neutralizes excess DIPEA without cleaving the Fmoc group.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), water (3x to remove DMF), and brine.

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel (typically using a Hexane/EtOAc or DCM/MeOH gradient) to yield the pure chiral amide.

References

-

HATU - Reaction Mechanism and History Wikipedia URL:[Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Conformationally Constrained Macrocycles Using (R)-3-(Fmoc-amino)pyrrolidine HCl